

Unveiling Delphinidin 3-galactoside: A Technical Guide to its Spectroscopic Identification

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Compound of Interest

Compound Name: *Delphinidin 3-galactoside*

Cat. No.: *B150078*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the unambiguous identification of **Delphinidin 3-galactoside**, a naturally occurring anthocyanin with significant interest in the fields of food science, nutrition, and drug discovery. This document summarizes key spectroscopic data in structured tables and details the experimental protocols necessary for its characterization, empowering researchers to confidently identify this compound in complex natural extracts.

Core Spectroscopic Data

The identification of **Delphinidin 3-galactoside** relies on a combination of techniques, primarily Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables have been compiled from scientific literature to serve as a reliable reference.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides characteristic information about the conjugated system of the anthocyanin structure. In an acidic methanolic solution, **Delphinidin 3-galactoside** exhibits a primary absorption maximum in the visible region, responsible for its color, and a secondary peak in the UV region. The UV spectrum is similar to that of other delphinidin glycosides.^[1] The aglycone, Delphinidin, shows absorption maxima at 206 nm, 274 nm, and 536 nm.^[2]

Spectroscopic Technique	Solvent System	Maximum Wavelength (λ _{max})
UV-Visible Spectroscopy	Acidified Methanol	~530 nm

Table 1: UV-Visible spectroscopic data for **Delphinidin 3-galactoside**.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **Delphinidin 3-galactoside**, confirming both the aglycone and the sugar moiety. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion.

Ion Type	Expected m/z	Fragmentation Ion (Aglycone)
[M] ⁺	465.1033	303.0504

Table 2: High-Resolution Mass Spectrometry (HRMS) data for **Delphinidin 3-galactoside**. The primary fragmentation involves the loss of the galactose moiety (162 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous assignment of all protons and carbons in the molecule. While a complete, published, and tabulated dataset for **Delphinidin 3-galactoside** is not readily available in the searched literature, data for the closely related Delphinidin 3-glucoside offers a strong comparative reference, particularly for the delphinidin aglycone. The primary difference will be observed in the chemical shifts of the sugar moiety. The data below is for Delphinidin 3-glucoside, with the expected shifts for the galactose moiety noted as being different.

¹H NMR Data (Delphinidin 3-glucoside in MeOD-TFA)

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	8.85	s	
H-2', H-6'	7.85	s	
H-6	6.82	d	2.0
H-8	6.61	d	2.0
H-1"	5.44	d	7.6
H-2"	3.89-4.10	m	
H-3"	3.84-3.89	m	
H-4"	3.72-3.74	m	
H-5"	3.61-3.66	m	
H-6 "a , H-6 "b	3.43-3.46	m	

Table 3: ^1H NMR data for the reference compound Delphinidin 3-glucoside.[\[3\]](#) The assignments for the delphinidin core are expected to be highly similar for **Delphinidin 3-galactoside**.

^{13}C NMR Data (Delphinidin 3-glucoside in MeOD-TFA)

Carbon	Chemical Shift (δ) ppm
C-2	170.4
C-4	135.7
C-5	159.4
C-6	95.1
C-7	160.6
C-8	103.5
C-9	159.8
C-10	112.5
C-1'	119.9
C-2'	115.2
C-3'	147.4
C-4'	144.3
C-5'	118.0
C-6'	157.4
C-1"	103.5
C-2"	74.8
C-3"	78.1
C-4"	71.0
C-5"	78.8
C-6"	62.3

Table 4: ^{13}C NMR data for the reference compound Delphinidin 3-glucoside.[\[3\]](#) The assignments for the delphinidin core are expected to be highly similar for **Delphinidin 3-galactoside**.

Experimental Protocols

The following sections detail the methodologies for the extraction and spectroscopic analysis of **Delphinidin 3-galactoside**.

Extraction and Isolation

A general procedure for the extraction and isolation of anthocyanins from plant material is as follows:

- Extraction: The plant material is homogenized and extracted with a solution of methanol containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the flavylium cation form of the anthocyanin.
- Purification: The crude extract is typically subjected to solid-phase extraction (SPE) using a C18 cartridge to remove non-polar compounds and sugars. The anthocyanin fraction is eluted with acidified methanol.
- Isolation: Individual anthocyanins, such as **Delphinidin 3-galactoside**, can be isolated using preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC-UV-Vis)

- System: An Agilent 1200 series HPLC with a quaternary pump and diode array detector or a similar system.^[4]
- Column: A reverse-phase C18 column (e.g., Nova-pak C18, 4.6 x 250 mm, 4 μ m).^[4]
- Mobile Phase A: 1% aqueous formic acid.^[4]
- Mobile Phase B: Acetonitrile.^[4]
- Gradient: A typical gradient starts with a high percentage of aqueous phase (e.g., 90-95% A) and gradually increases the organic phase (B) to elute compounds of increasing hydrophobicity. A representative gradient could be: 0-20 min, 10-25% B; 20-30 min, 25-40% B; followed by a wash and re-equilibration step.

- Flow Rate: 1.0 mL/min.[4]
- Detection: Diode array detector set at 520-530 nm for anthocyanins.[1][4]

Mass Spectrometry (LC-MS/MS)

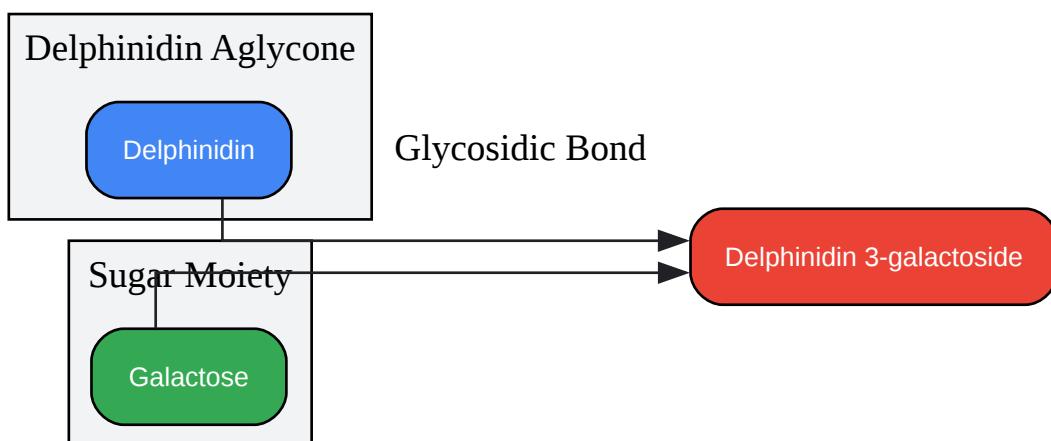
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanin analysis.
- Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer allows for accurate mass measurements and fragmentation studies.[5]
- Fragmentation (MS/MS): The precursor ion corresponding to the molecular weight of **Delphinidin 3-galactoside** ($[M]^+$ at m/z 465.1033) is selected and fragmented. The primary product ion observed will be the aglycone, delphinidin, at m/z 303.0504, resulting from the neutral loss of the galactose moiety (162.0528 Da).[4]

NMR Spectroscopy

- Solvent: Due to the ionic nature of anthocyanins, NMR spectra are typically recorded in deuterated methanol (CD_3OD) with the addition of a small amount of acid, such as trifluoroacetic acid-d (TFA-d), to ensure the compound remains in the flavylium cation form. A common solvent system is CD_3OD with 2-5% TFA-d.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution and sensitivity.
- Experiments: Standard 1D 1H and ^{13}C NMR experiments are performed. For complete and unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

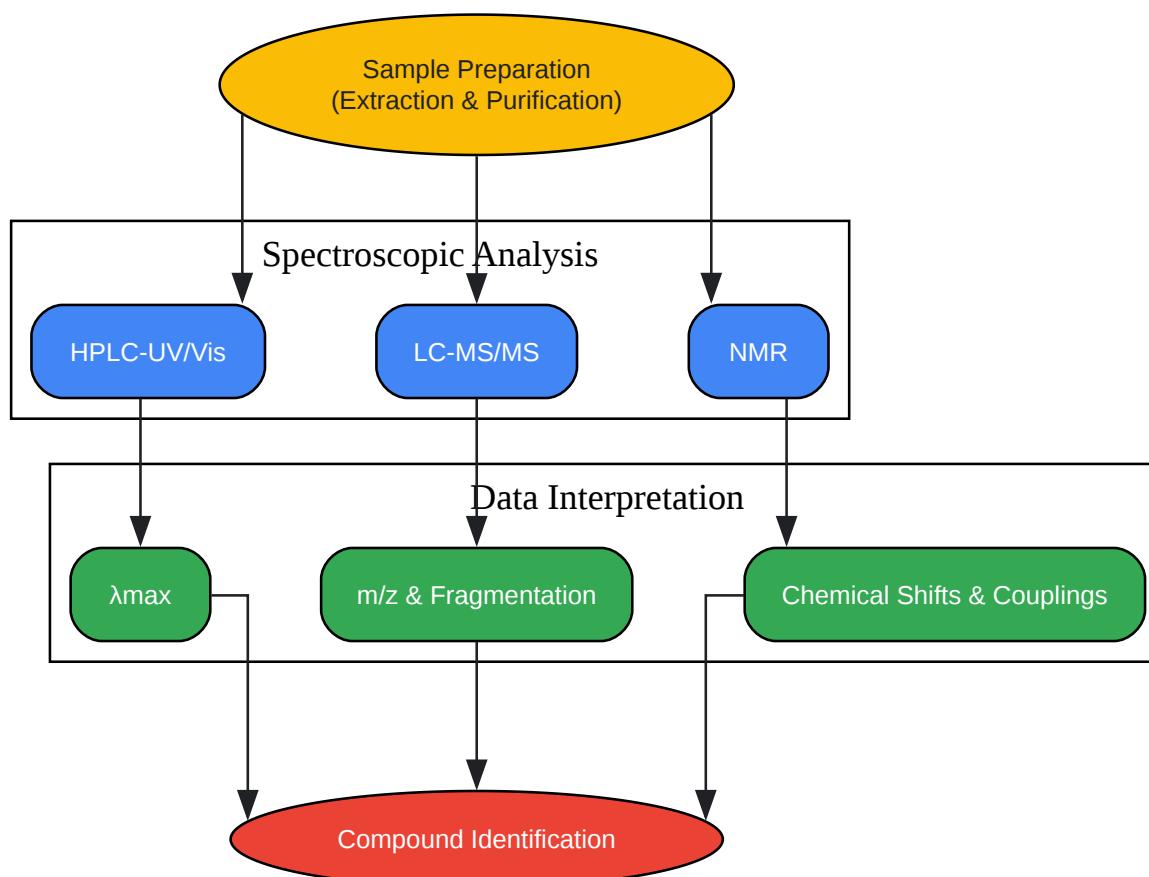
Visualizing the Identification Process

The following diagrams illustrate the chemical structure and the general workflow for the identification of **Delphinidin 3-galactoside**.



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Caption: Chemical structure of **Delphinidin 3-galactoside**.



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Caption: Workflow for **Delphinidin 3-galactoside** identification.

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